molecular formula C9H9BrFNO2 B13926767 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide

4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B13926767
M. Wt: 262.08 g/mol
InChI Key: GKBCXIXBADIPCX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide typically involves multi-step reactions. One common method starts with 4-Bromo-2-fluorobenzonitrile, which undergoes a series of reactions to introduce the hydroxyl and N,N-dimethyl groups. The reaction conditions often involve the use of reagents such as N-bromosuccinimide and sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound is used as a reagent in the synthesis of various bioactive molecules. For example, it is employed in the synthesis of tricyclic dihydroquinazolinones, which act as anti-obesity agents. Additionally, it is used to synthesize imidazole pyrimidine amides, which are cyclin-dependent kinase inhibitors

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, when used as a reagent in synthesizing bioactive molecules, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the synthesized compounds .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide include:

These comparisons highlight the unique functional groups in this compound, which contribute to its specific reactivity and applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

4-bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-12(2)9(14)5-3-8(13)6(10)4-7(5)11/h3-4,13H,1-2H3

InChI Key

GKBCXIXBADIPCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1F)Br)O

Origin of Product

United States

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